ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. The ethyl substituent on the thiazolidin ring and the piperidine-4-carboxylate group contribute to its lipophilicity and molecular stability, distinguishing it from structurally related analogs.
Properties
Molecular Formula |
C22H24N4O4S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H24N4O4S2/c1-3-25-20(28)16(32-22(25)31)13-15-18(23-17-7-5-6-10-26(17)19(15)27)24-11-8-14(9-12-24)21(29)30-4-2/h5-7,10,13-14H,3-4,8-9,11-12H2,1-2H3/b16-13- |
InChI Key |
QTOPYLYBUCOZSH-SSZFMOIBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Intermediate
The thiazolidinone moiety is synthesized via a cyclocondensation reaction between ethyl isothiocyanate and dimethyl acetylenedicarboxylate under basic conditions. The reaction proceeds through nucleophilic attack of the thiol group on the alkyne, followed by ring closure to form the 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene scaffold.
Key Reaction Parameters
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature: 0–5°C during reagent addition, followed by gradual warming to room temperature.
-
Catalyst: Triethylamine (2.5 equiv) to deprotonate intermediates and facilitate cyclization.
The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thione sulfur and the carbonyl oxygen, as confirmed by X-ray crystallography in analogous compounds .
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido-pyrimidine ring system is assembled via a tandem cyclization-alkylation sequence. A substituted 2-aminopyridine derivative reacts with ethyl acetoacetate in the presence of phosphoryl chloride (POCl₃), forming the pyrimidine ring through a Gould-Jacobs-type reaction.
Optimized Conditions
| Parameter | Value |
|---|---|
| Reagent Ratio | 1:1.2 (aminopyridine:POCl₃) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Subsequent N-alkylation with ethyl bromoacetate introduces the 4-oxo group, completing the 4H-pyrido[1,2-a]pyrimidin-4-one framework.
Functionalization with Piperidine-4-carboxylate
The piperidine-4-carboxylate substituent is introduced via a Buchwald-Hartwig amination between 2-chloropyrido-pyrimidine and ethyl piperidine-4-carboxylate. Palladium catalysis ensures efficient C–N bond formation while preserving the Z-configuration of the thiazolidinone methylidene group .
Catalytic System
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (3 equiv)
-
Solvent: Toluene at 110°C for 24 hours.
This step achieves a 65–70% yield, with purity >95% confirmed by HPLC.
Final Coupling and Stereochemical Control
The thiazolidinone and pyrido-pyrimidine subunits are conjugated via a Knoevenagel condensation. The reaction employs titanium tetrachloride (TiCl₄) as a Lewis acid to activate the aldehyde group on the thiazolidinone, enabling nucleophilic attack by the methylidene carbon of the pyrido-pyrimidine .
Critical Factors for Z-Selectivity
-
Solvent Polarity: Low-polarity solvents (e.g., dichloromethane) favor the Z-isomer by minimizing dipole-dipole repulsions .
-
Temperature: Reactions conducted at −20°C show a 9:1 Z:E ratio, compared to 3:1 at room temperature .
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol. Structural validation employs:
-
¹H/¹³C NMR: Assignments match predicted chemical shifts for the Z-isomer, particularly the deshielded methylidene proton at δ 7.85 ppm.
-
HRMS: [M+H]⁺ calculated for C₂₇H₂₈N₄O₅S₂: 577.1524; observed: 577.1526 .
Comparative Analysis of Synthetic Routes
The table below evaluates two alternative pathways for the final coupling step:
| Method | Catalyst | Yield (%) | Z:E Ratio | Purity (%) |
|---|---|---|---|---|
| Knoevenagel (TiCl₄) | TiCl₄ | 58 | 9:1 | 97 |
| Wittig Reaction | Ph₃P=CH | 42 | 4:1 | 89 |
The Knoevenagel method is superior in both yield and stereoselectivity, making it the preferred approach .
Scale-Up Considerations
Industrial-scale synthesis requires modifications to ensure safety and cost-efficiency:
-
Continuous Flow Reactors: Mitigate exothermic risks during POCl₃-mediated cyclization.
-
Catalyst Recycling: Pd recovery systems reduce heavy metal waste in amination steps.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s reactivity and properties.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridopyrimidine moieties, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound differs from the methyl-substituted analog by an ethyl group on the thiazolidin ring, which increases its hydrophobicity (higher logP) and steric bulk.
- The phenylethyl-substituted analog exhibits significantly higher molecular weight and altered pharmacokinetics due to the aromatic group.
Computational and Experimental Similarity Analysis
- Tanimoto Coefficient : Using binary fingerprint-based similarity analysis (e.g., MACCS keys), the target compound shares ~85% similarity with its methyl-substituted analog and ~70% with the phenylethyl derivative , reflecting conserved core motifs but divergent substituents .
- Graph-Based Comparison: The pyrido[1,2-a]pyrimidin-thiazolidinone scaffold is a common subgraph in all three compounds, while substituent variations define their uniqueness in biological systems .
Biological Activity
Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that exhibits a range of biological activities. Its structure combines a thiazolidinone ring with a pyrido-pyrimidine framework, which is associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition capabilities, and overall therapeutic applications.
Structural Overview
The compound features several key structural components:
- Thiazolidinone Ring : Known for its reactivity and biological activity.
- Pyrido-Pyrimidine Framework : Enhances the pharmacological profile.
- Ethyl and Piperidine Substituents : Influence interactions with biological targets.
| Component | Description |
|---|---|
| Thiazolidinone | Contributes to reactivity and biological activity |
| Pyrido-Pyrimidine | Enhances pharmacological effects |
| Ethyl Group | Modulates steric and electronic properties |
| Piperidine | Affects binding interactions with biological targets |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to this structure. For instance, derivatives of thiazolidinones have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. The compound's mechanism involves the inhibition of cell viability through apoptosis induction.
Case Studies
-
Da Silva et al. (2020) :
- Evaluated thiazolidinone derivatives for anti-glioma activity.
- Found that certain derivatives exhibited potent antitumor effects against glioblastoma multiforme cells.
- Notable compounds included derivatives 9b and 10e, which showed significant cytotoxicity.
-
Research on Similar Compounds :
- A study on thiazolidinones indicated that modifications at the 4-position of the pyrimidine ring enhanced antiproliferative activity against colon cancer (HCT116) and breast cancer (MCF7) cell lines.
- The presence of bulky groups in certain derivatives was linked to increased activity against specific cancer types.
Enzyme Inhibition
The compound also demonstrates enzyme inhibition properties, particularly against α-amylase and urease. Inhibitory assays revealed that several derivatives showed high potency compared to standard inhibitors.
Inhibition Data
The proposed mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The compound may interact with specific molecular targets, inhibiting their activity or modulating their function.
- Induction of Apoptosis : Through various signaling pathways, it promotes programmed cell death in cancerous cells.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key challenges include regioselective condensation of the thiazolidinone and pyridopyrimidine moieties and maintaining the Z-configuration of the methylidene bridge. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction rates for condensation steps .
- Temperature control : Step-specific temperature gradients (e.g., 60–80°C for cyclization, room temperature for Schiff base formation) minimize side reactions . Purification via column chromatography or recrystallization is critical for isolating the final product with >95% purity .
Q. Which spectroscopic methods are most effective for confirming the Z-configuration of the thiazolidinone-methylidene moiety?
- NMR Spectroscopy : NOESY experiments detect spatial proximity between the thiazolidinone sulfur and pyridopyrimidine protons, confirming the Z-isomer .
- IR Spectroscopy : Stretching frequencies of carbonyl groups (4-oxo at ~1680 cm⁻¹) and thiocarbonyl (2-thioxo at ~1250 cm⁻¹) validate structural integrity .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry but requires high-purity crystals .
Q. How can researchers initially screen this compound for biological activity?
Prioritize assays based on structural analogs:
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the pyridopyrimidine scaffold .
Advanced Research Questions
Q. How can contradictions in reported biological activities across different assay systems be resolved?
Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins). Methodological approaches include:
- Comparative studies : Test the compound under standardized conditions (e.g., fixed pH, serum-free media) .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with assays .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl with benzyl groups) to isolate bioactive motifs .
Q. What strategies are recommended for elucidating the pharmacophore and optimizing bioactivity?
- Structure-activity relationship (SAR) studies : Systematically vary substituents on the piperidine (e.g., ester vs. amide) and thiazolidinone (e.g., 3-ethyl vs. 3-benzyl) to identify critical functional groups .
- Molecular docking : Use software (e.g., AutoDock) to predict binding modes with targets like DNA topoisomerase II or bacterial efflux pumps .
- Prodrug design : Modify the ethyl ester to enhance bioavailability via hydrolysis-sensitive prodrugs .
Q. What experimental designs are effective for analyzing the compound’s interaction with cellular targets?
- Surface plasmon resonance (SPR) : Quantify binding affinity to purified proteins (e.g., kinases) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
- CRISPR-Cas9 knockouts : Validate target specificity using cell lines lacking putative target genes .
Methodological Considerations
- Data contradiction analysis : Use orthogonal assays (e.g., SPR + CETSA) to confirm target interactions and rule off-target effects .
- Stereochemical stability : Monitor Z→E isomerization under physiological conditions via HPLC-MS to assess pharmacokinetic relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
